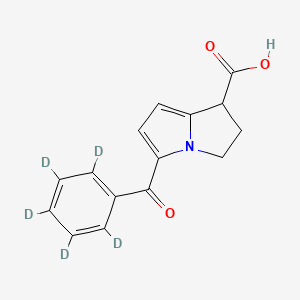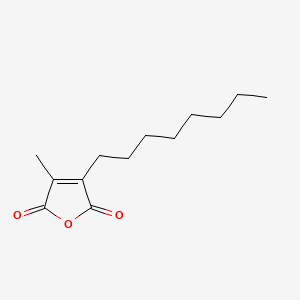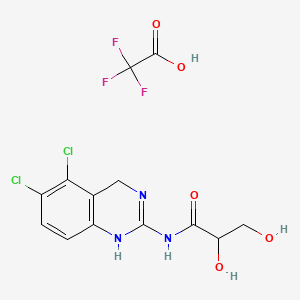![molecular formula C6H14N2O B585987 ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- CAS No. 155085-92-0](/img/structure/B585987.png)
ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- is a chemical compound with the molecular formula C5H13NO2. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes both an aldehyde and an amine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- involves the reaction of chloroacetaldehyde dimethyl acetal with a methylamine methanol solution. The reaction is typically carried out in an autoclave at temperatures between 130-135°C and a pressure of 1.2 MPa. After the reaction, the mixture is cooled, neutralized, and subjected to vacuum distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques and purification methods is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antithyroid drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imine derivatives. These reactions are often catalyzed by acids and involve the elimination of water . The amine group can participate in nucleophilic substitution reactions, forming various derivatives that exhibit different biological activities.
Comparison with Similar Compounds
Similar Compounds
Methylaminoacetaldehyde dimethyl acetal: This compound has a similar structure but includes dimethoxy groups instead of the aldehyde group.
Tris(2-(methylamino)ethyl)amine: Another related compound with multiple amine groups.
Uniqueness
ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- is unique due to its combination of an aldehyde and an amine group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, including organic synthesis and pharmaceutical research.
Properties
CAS No. |
155085-92-0 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.191 |
IUPAC Name |
2-[methyl-[2-(methylamino)ethyl]amino]acetaldehyde |
InChI |
InChI=1S/C6H14N2O/c1-7-3-4-8(2)5-6-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
SXQLRZOVKGXLMN-UHFFFAOYSA-N |
SMILES |
CNCCN(C)CC=O |
Synonyms |
Acetaldehyde, [methyl[2-(methylamino)ethyl]amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




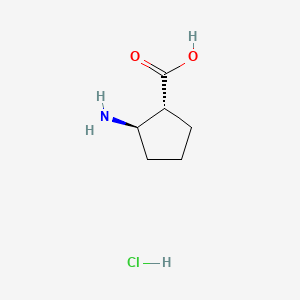

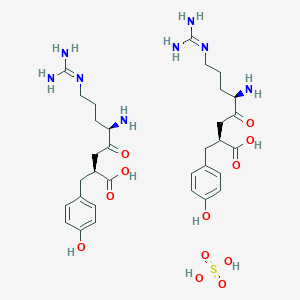
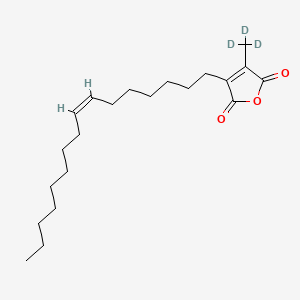
![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B585920.png)
